4,4-Difluoro-2-methylcyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

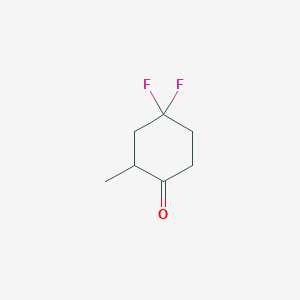

4,4-Difluoro-2-methylcyclohexan-1-one: is an organic compound with the molecular formula C7H10F2O It is a cyclohexanone derivative, characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylcyclohexan-1-one typically involves the fluorination of 2-methylcyclohexanone. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

化学反応の分析

Types of Reactions: 4,4-Difluoro-2-methylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 4,4-difluoro-2-methylcyclohexanone carboxylic acid.

Reduction: Formation of 4,4-difluoro-2-methylcyclohexanol.

Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Chemistry

Application Summary:

4,4-Difluoro-2-methylcyclohexan-1-one is primarily utilized in pharmaceutical research for synthesizing bioactive molecules. The presence of the difluoromethyl group enhances the biological activity and metabolic stability of drug candidates.

Methods of Application:

- Nucleophilic Addition Reactions: The compound can react with various amines to form secondary amines, which are further modified to produce pharmacological agents.

- Synthesis of Fluorinated Compounds: Its difluoromethyl group is crucial for introducing fluorine into drug candidates, which can significantly alter their properties.

Results and Outcomes:

The application of this compound has led to the development of several promising drug candidates with improved efficacy and safety profiles. For instance, compounds derived from this compound have shown enhanced potency against specific biological targets in preclinical studies.

Polymer Chemistry

Application Summary:

In material science, this compound serves as a monomer for high-performance polymers. These polymers exhibit enhanced chemical resistance and thermal stability due to the difluoromethyl group.

Methods of Application:

- Polymer Synthesis: The compound is polymerized to create materials suitable for demanding applications in aerospace and automotive industries.

Results and Outcomes:

Polymers synthesized from this compound demonstrate superior performance in harsh environments, maintaining structural integrity at elevated temperatures and showing increased resistance to solvents.

Organic Synthesis

Application Summary:

this compound is a critical intermediate in the synthesis of complex organic molecules.

Methods of Application:

- Aldol Reactions: The ketone functionality allows for the formation of β-hydroxy ketones, which can be further transformed into steroids and terpenes.

Results and Outcomes:

This compound has facilitated the efficient synthesis of numerous natural products and their analogs, which are being investigated for therapeutic potential.

Agrochemistry

Application Summary:

In agriculture, this compound is explored for its application in synthesizing agrochemicals.

Methods of Application:

- Synthesis of Fluorinated Pyrethroids: The compound acts as a precursor in producing insecticides with enhanced activity and persistence.

Results and Outcomes:

Fluorinated pyrethroids synthesized using this compound have demonstrated improved insecticidal properties, contributing to more effective pest control strategies.

Environmental Remediation

Application Summary:

Research is ongoing into the use of this compound in environmental remediation processes.

Methods of Application:

The compound can be used to synthesize derivatives that degrade environmental pollutants effectively.

Results and Outcomes:

Preliminary studies suggest that compounds derived from this ketone may enhance the degradation rates of certain pollutants, indicating potential applications in environmental cleanup efforts.

Data Table: Applications Overview

| Field | Application Summary | Methods Used | Results/Outcomes |

|---|---|---|---|

| Pharmaceutical Chemistry | Synthesis of bioactive molecules | Nucleophilic addition reactions | Enhanced potency against biological targets |

| Polymer Chemistry | Creation of high-performance polymers | Polymerization | Superior performance under harsh conditions |

| Organic Synthesis | Intermediate for complex organic molecules | Aldol reactions | Efficient synthesis of natural products |

| Agrochemistry | Precursor for agrochemicals | Synthesis of fluorinated pyrethroids | Improved insecticidal activity |

| Environmental Remediation | Degradation of environmental pollutants | Synthesis of degrading derivatives | Enhanced degradation rates for pollutants |

Case Studies

-

Pharmaceutical Development:

A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on targeted cancer pathways. These compounds were optimized through structural modifications based on biological activity assays . -

Polymer Performance Testing:

Research on polymers created from this compound showed remarkable thermal stability and chemical resistance compared to traditional polymers. These materials were tested under various environmental conditions to assess their durability . -

Agrochemical Efficacy Trials:

Field trials using fluorinated pyrethroids derived from this compound indicated a marked increase in pest control efficiency over conventional insecticides, leading to reduced application rates and increased crop yields .

作用機序

The mechanism of action of 4,4-Difluoro-2-methylcyclohexan-1-one depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions.

類似化合物との比較

4,4-Difluorocyclohexanone: Similar structure but lacks the methyl group at the 2-position.

1,1-Difluoro-2-methylcyclohexane: Similar structure but lacks the ketone group.

Uniqueness: 4,4-Difluoro-2-methylcyclohexan-1-one is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

4,4-Difluoro-2-methylcyclohexan-1-one is a fluorinated ketone that has garnered attention in various fields, particularly in pharmaceutical chemistry and organic synthesis. Its unique structure, characterized by the presence of difluoromethyl groups, enhances its biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring with two fluorine atoms attached to the fourth carbon and a methyl group at the second carbon. The presence of fluorine is known to influence the compound’s lipophilicity, metabolic stability, and overall biological activity.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds like this compound exhibit enhanced biological activity due to several mechanisms:

- Increased Binding Affinity : The difluoromethyl group can enhance binding affinity to various biological targets, including enzymes and receptors. This modification often leads to improved pharmacokinetic properties such as bioavailability and metabolic stability.

- Modulation of Metabolic Pathways : The compound can interact with metabolic enzymes, potentially influencing pathways related to drug metabolism and detoxification processes.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its applications include:

- Synthesis of Pharmacologically Active Compounds : It is utilized in the synthesis of various drug candidates, particularly those targeting neurological disorders. For instance, derivatives of this compound have been explored for their potential in treating conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A) by enhancing mitochondrial fusion through mitofusin activation .

- Development of Agrochemicals : The compound's structural motif is also found in several pesticides and herbicides. It has been used as a precursor for synthesizing fluorinated pyrethroids, which exhibit enhanced insecticidal activity and longer persistence in the field.

Case Studies

Several studies highlight the biological activity and potential therapeutic applications of this compound:

-

Mitofusin Activators : A study focused on 6-phenylhexanamide derivatives revealed that modifications involving cyclohexyl groups could enhance mitochondrial fusion. The presence of difluoro substitutions was noted to affect both potency and stability in liver microsome assays, indicating a complex relationship between structure and biological activity .

Compound Potency (EC50) Stability (t1/2) PAMPA-BBB Permeability 13 <30 nM >100 min >10 nm/sec 12 Moderate High Moderate 18 Poor Unstable Low - Fluorinated Pyrethroids : Research on fluorinated insecticides synthesized from this ketone demonstrated significant improvements in efficacy against pests compared to traditional compounds. These findings suggest that the introduction of fluorine can enhance insecticidal properties while maintaining environmental safety profiles.

特性

IUPAC Name |

4,4-difluoro-2-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJJVQSFXKMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。